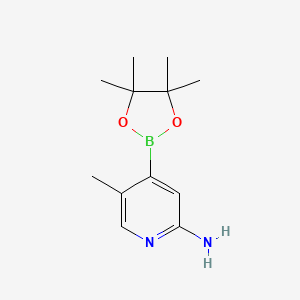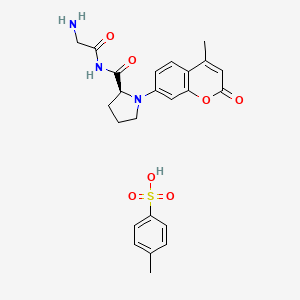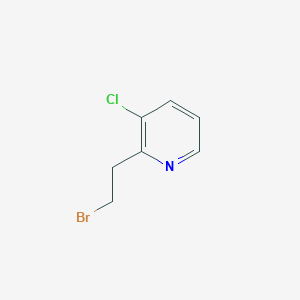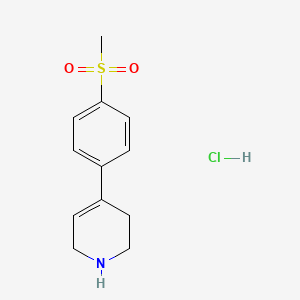![molecular formula C31H20BrN B13125220 3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)
3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is a spiro compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The unique structure of this compound, characterized by its spiro linkage, imparts rigidity and stability, making it an excellent candidate for various optoelectronic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] typically involves a multi-step process. One common method includes the bromination of 10-phenyl-10H-spiro[acridine-9,9’-fluorene] using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative .
Aplicaciones Científicas De Investigación
3’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] has several scientific research applications, including:
Organic Electronics: It is used as a host material in OLEDs due to its high triplet energy and excellent electroluminescence performance.
Photovoltaics: The compound’s unique electronic properties make it suitable for use in organic photovoltaic cells.
Mecanismo De Acción
The mechanism by which 3’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid, three-dimensional structure that enhances charge transport and recombination efficiency. This makes it an effective material for use in OLEDs and other optoelectronic devices .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)
- 10-Phenyl-10H-spiro[acridine-9,9’-fluorene]-2’,4’,7’-tricarbonitrile (SAF-3CN)
Uniqueness
Compared to these similar compounds, 3’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] offers a unique combination of high triplet energy and excellent hole transport capability. This results in superior charge recombination efficiency, making it a highly effective material for use in high-performance OLEDs .
Propiedades
Fórmula molecular |
C31H20BrN |
|---|---|
Peso molecular |
486.4 g/mol |
Nombre IUPAC |
3'-bromo-10-phenylspiro[acridine-9,9'-fluorene] |
InChI |
InChI=1S/C31H20BrN/c32-21-18-19-26-24(20-21)23-12-4-5-13-25(23)31(26)27-14-6-8-16-29(27)33(22-10-2-1-3-11-22)30-17-9-7-15-28(30)31/h1-20H |
Clave InChI |
PBRWNKKWFGHUIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=C(C=C(C=C5)Br)C6=CC=CC=C64)C7=CC=CC=C72 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione](/img/structure/B13125243.png)

